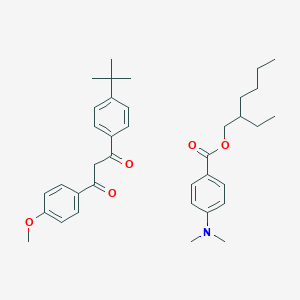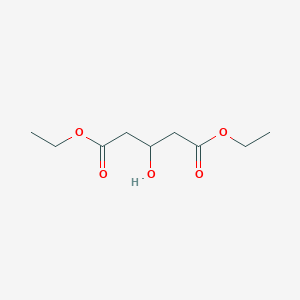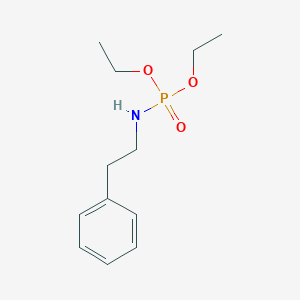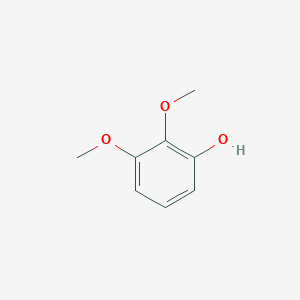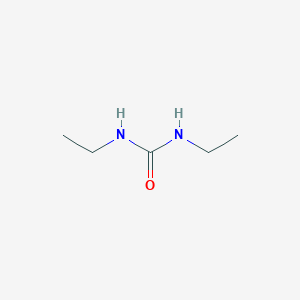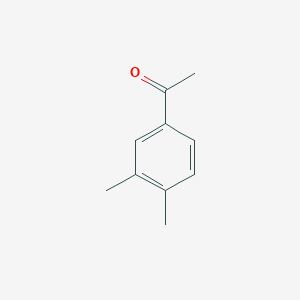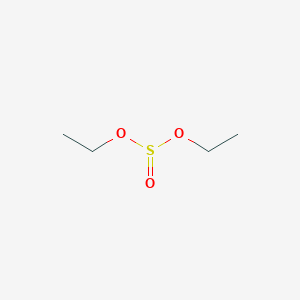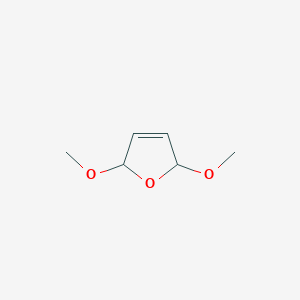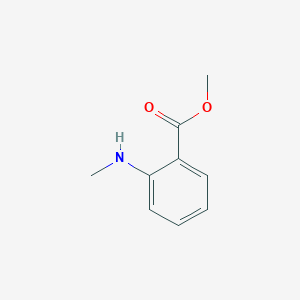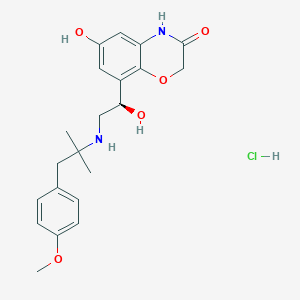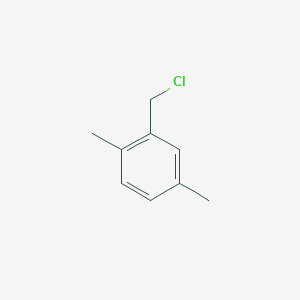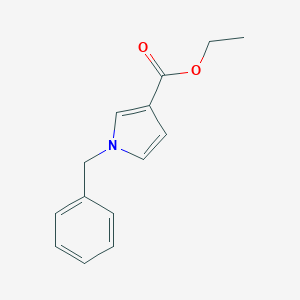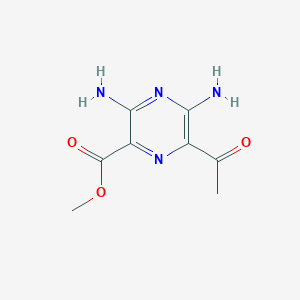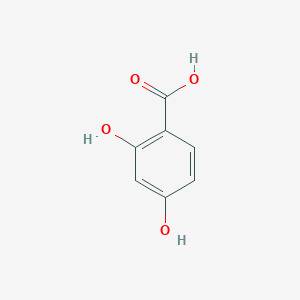![molecular formula C19H26N2O B146738 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde CAS No. 136906-08-6](/img/structure/B146738.png)
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde, also known as DPA-BTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde involves its ability to bind to specific receptors in the brain and other organs, leading to various biochemical and physiological effects. Specifically, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to bind to serotonin transporters, leading to the inhibition of serotonin reuptake and increased levels of serotonin in the brain. This can help in the treatment of various mental disorders, as serotonin is known to play a crucial role in regulating mood and emotions.
生化学的および生理学的効果
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to have various biochemical and physiological effects, including the inhibition of serotonin reuptake, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways. Additionally, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to have antioxidant properties, which can help in reducing oxidative stress and inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde in lab experiments is its high selectivity and potency, making it a useful tool for studying various biological processes. Additionally, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde is relatively easy to synthesize and purify, making it readily available for use in various experiments. However, one of the limitations of using 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde, including the development of new drugs based on its scaffold, the study of its potential use in treating various mental disorders and cancers, and the exploration of its potential toxicity and safety profile. Additionally, further research is needed to understand the full range of biochemical and physiological effects of 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde and its mechanism of action.
合成法
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde can be synthesized through a multi-step process involving the reaction of various chemicals, including 2-nitrobenzaldehyde, propylamine, and sodium borohydride. The reaction results in the formation of 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde, which can then be purified using various techniques such as column chromatography.
科学的研究の応用
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to act as a selective serotonin reuptake inhibitor, which can help in the treatment of various mental disorders such as depression and anxiety. In cancer research, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to inhibit the growth of cancer cells, making it a potential candidate for developing anti-cancer drugs. Additionally, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been studied for its potential use in drug discovery, as it can act as a scaffold for developing new drugs with improved efficacy and selectivity.
特性
CAS番号 |
136906-08-6 |
|---|---|
製品名 |
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde |
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC名 |
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde |
InChI |
InChI=1S/C19H26N2O/c1-3-9-21(10-4-2)16-7-5-14-6-8-18-19(17(14)11-16)15(13-22)12-20-18/h6,8,12-13,16,20H,3-5,7,9-11H2,1-2H3 |
InChIキー |
DSEPKSLFXGYPIU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O |
正規SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O |
その他のCAS番号 |
163562-15-0 |
同義語 |
8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (R)-isomer 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (S)-isomer 8-dbic OSU 191 OSU-191 OSU191 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



